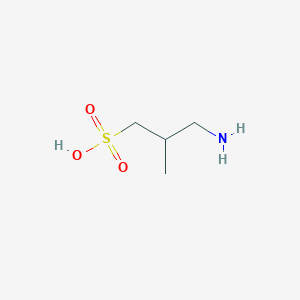
1-Propanesulfonic acid, 3-amino-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-amino-2-methyl- is a sulfonic acid derivative with the molecular formula C4H11NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both an amino group and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, 3-amino-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methylpropane-1-sulfonic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-propanesulfonic acid, 3-amino-2-methyl- often involves large-scale chemical processes. These processes are designed to optimize the yield and minimize the production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanesulfonic acid, 3-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include sulfonate salts, substituted amines, and various sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of 1-propanesulfonic acid, 3-amino-2-methyl- involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound binds to amyloid beta proteins, preventing their aggregation and subsequent plaque formation in the brain. This interaction is crucial for its potential therapeutic effects .
Comparación Con Compuestos Similares
3-Amino-1-propanesulfonic acid (Homotaurine): Known for its neurological effects and potential use in treating Alzheimer’s disease.
2-Aminoethylphosphonic acid: Used in various biochemical applications.
Aminomethanesulfonic acid: Utilized in organic synthesis and as a buffering agent.
Uniqueness: 1-Propanesulfonic acid, 3-amino-2-methyl- stands out due to its unique combination of an amino group and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions. Its potential therapeutic applications, particularly in neurodegenerative diseases, further highlight its significance .
Propiedades
Número CAS |
90484-82-5 |
|---|---|
Fórmula molecular |
C4H11NO3S |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
3-amino-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2-5)3-9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8) |
Clave InChI |
HVGIUNGSUCQGDX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


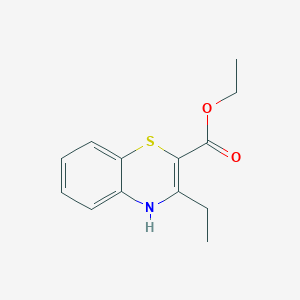
![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
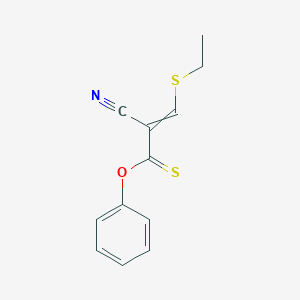
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
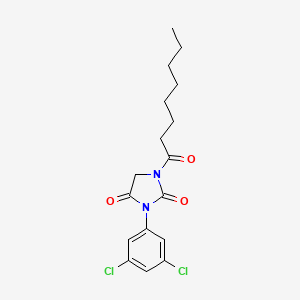
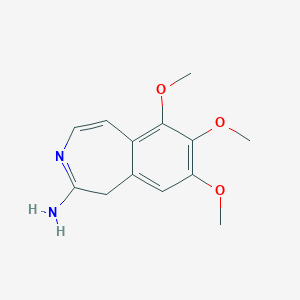

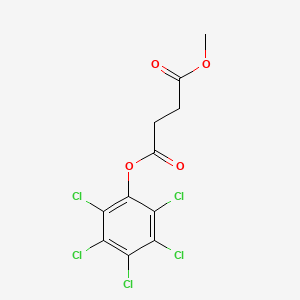
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
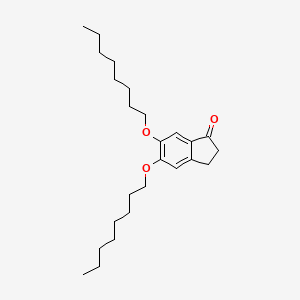
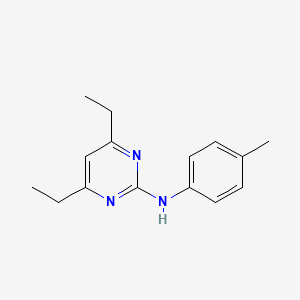
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
